2-(3-Fluoro-5-methoxyphenoxy)aceticacid
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Overview
Description
2-(3-Fluoro-5-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9FO4 and a molecular weight of 200.16 g/mol . This compound is characterized by the presence of a fluoro and methoxy group attached to a phenoxyacetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid typically involves the reaction of 3-fluoro-5-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the phenoxyacetic acid derivative .
Industrial Production Methods
In industrial settings, the production of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(3-Fluoro-5-methoxyphenoxy)acetic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of fluoro and methoxy groups on biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-methoxyphenoxy)acetic acid
- 2-(3-Fluoro-5-ethoxyphenoxy)acetic acid
- 2-(3-Fluoro-5-methoxyphenyl)acetic acid
Uniqueness
2-(3-Fluoro-5-methoxyphenoxy)acetic acid is unique due to the specific positioning of the fluoro and methoxy groups on the phenoxyacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H9FO4 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(3-fluoro-5-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H9FO4/c1-13-7-2-6(10)3-8(4-7)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
NIRDKIPLSLYETQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OCC(=O)O |
Origin of Product |
United States |
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